7-Thia-4-azaspiro[2.5]octanehydrochloride
Description
7-Thia-4-azaspiro[2.5]octane hydrochloride is a bicyclic compound featuring a spiro architecture, where two rings (a five-membered thia-containing ring and a three-membered cyclopropane ring) share a single atom. The presence of sulfur (thia) and nitrogen (aza) groups imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug development.
Properties
Molecular Formula |
C6H12ClNS |
|---|---|
Molecular Weight |
165.69 g/mol |
IUPAC Name |
7-thia-4-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C6H11NS.ClH/c1-2-6(1)5-8-4-3-7-6;/h7H,1-5H2;1H |
InChI Key |
IHUMSQNPLRMSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CSCCN2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-thia-4-azaspiro[2.5]octane hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, which can be performed using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of 7-thia-4-azaspiro[2.5]octane hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-thia-4-azaspiro[2.5]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-thia-4-azaspiro[2.5]octane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 7-thia-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms within the spirocyclic structure can form interactions with various biological molecules, potentially leading to the modulation of enzymatic activity or receptor binding. Further research is needed to fully elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their differences:
Key Observations :
- Spiro vs. Bicyclic Systems : Unlike 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives (e.g., cephalosporins), which are fused bicyclic systems, spiro compounds like 7-thia-4-azaspiro[2.5]octane exhibit greater conformational rigidity, enhancing target selectivity .
Pharmacological and Physicochemical Properties
- Bioactivity : While 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives are clinically validated antibiotics, 7-thia-4-azaspiro[2.5]octane’s applications remain exploratory, focusing on kinase inhibition and CNS modulation .
- Stability: The cyclopropane ring in spiro compounds enhances metabolic stability compared to non-rigid analogues but may introduce synthetic challenges due to ring strain .
- Solubility : Thia-containing spiro compounds generally exhibit lower aqueous solubility than oxa or diaza variants, necessitating salt forms (e.g., hydrochloride) for improved bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
